4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the target compound) is a synthetic small molecule identified for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells. Structurally, it consists of a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 4-position and linked to a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety via an amide bond ().
The compound was discovered through high-throughput screening of 23,227 chemicals, where it increased mAb concentration by 171% and cell-specific productivity by 202% compared to controls (). Its mechanism involves boosting intracellular ATP levels and glucose uptake rates, which correlate with enhanced metabolic activity in rCHO cells (). Notably, it also suppresses galactosylation of mAbs, a critical quality attribute for therapeutic antibodies, suggesting dual utility in productivity enhancement and glycosylation control ().
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-2-4-14(5-3-13)17-12-28-21(22-17)23-20(27)15-6-8-16(9-7-15)24-18(25)10-11-19(24)26/h2-9,12H,10-11H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFMKKXWBIYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine moiety and thiazole ring, suggesting a diverse range of pharmacological applications.
- Molecular Formula : C23H20N4O3S
- Molecular Weight : 432.5 g/mol
- CAS Number : 5655-60-7
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity
-
Enzyme Inhibition
- The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions such as Alzheimer's disease . Compounds similar to this compound have displayed strong AChE inhibitory activity .
- Anticonvulsant Properties
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Moderate to strong activity against specific bacteria |
| Enzyme Inhibition | Pyrrolidine derivatives | Strong AChE inhibition; potential for Alzheimer’s treatment |
| Anticonvulsant | Pyrrolidine derivatives | Significant anticonvulsant effects in animal models |
Detailed Research Findings
- Antimicrobial Studies : In vitro tests have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, a study reported strong inhibition against Bacillus subtilis and moderate effects on other strains .
- Enzyme Inhibition Studies : A series of synthesized compounds were evaluated for their ability to inhibit AChE and urease. The results indicated that several compounds exhibited significant inhibitory effects, suggesting that the thiazole and pyrrolidine moieties contribute to the enzyme binding affinity .
- Anticonvulsant Activity : Experimental models demonstrated that certain derivatives showed protective effects against induced seizures, indicating potential therapeutic applications in epilepsy management .
Comparison with Similar Compounds
Key Findings :
- 2,5-Dimethylpyrrole (13): Simplification of the target compound’s pyrrolidinone ring to a dimethylpyrrole retained activity (220% productivity increase) without compromising viability, suggesting the dioxopyrrolidinyl group may enhance solubility or stability rather than activity.
- Alkylpyrroles (9-14) : While some derivatives showed higher productivity increases (up to 7.8×), most caused severe cytotoxicity (viability <50%), except 2,5-dimethylpyrrole.
- Unsubstituted pyrrole (7) : Lacked activity, emphasizing the necessity of electron-donating substituents (e.g., methyl groups) for binding or metabolic effects.
Benzamide-Thiazole Hybrids
The benzamide-thiazole scaffold is shared with other bioactive compounds, though their applications differ:
Key Findings :
- S-03: Shares the 4-methylphenyl-thiazole motif but substitutes the pyrrolidinone with a phenoxy group. While active in plant growth assays, its relevance to mAb production is unstudied.
- Sulfonamide/tert-butyl analogs: These derivatives prioritize sulfonamide or bulky tert-butyl groups, which may alter target engagement or solubility compared to the target compound’s pyrrolidinone.
Functional Comparison with Established Enhancers
The target compound’s performance is contrasted with classical mAb production enhancers:
Preparation Methods
Stepwise Synthesis via Thiazole Intermediate Formation
The core thiazole ring in this compound is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. For 4-(4-methylphenyl)-1,3-thiazol-2-amine, the reaction of 4-methylacetophenone with thiourea in the presence of bromine or iodine generates the 2-aminothiazole scaffold. Subsequent coupling with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction conditions :
Coupling Reactions and Amide Bond Formation
The final amide bond between the thiazole amine and benzoic acid derivative is critical for structural integrity. A patented method from US9758524B2 highlights the use of propanephosphonic acid anhydride (T3P) as a coupling agent, which improves yield (75–85%) compared to traditional EDC/HOBt systems. The reaction proceeds under inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive intermediates.
Key reagents :
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
- 4-(4-Methylphenyl)-1,3-thiazol-2-amine
- T3P or EDC/HOBt
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF and dichloromethane are preferred due to their ability to solubilize both aromatic and heterocyclic components. Elevated temperatures (50–60°C) accelerate coupling kinetics but may necessitate shorter reaction times to avoid side reactions such as epimerization or decomposition.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 82 | 98.5 |
| Dichloromethane | 78 | 97.2 |
| THF | 65 | 94.1 |
Catalytic Systems and Additives
Triethylamine is commonly used to neutralize HCl generated during carbodiimide-mediated couplings. However, the patent US9758524B2 reports that catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency by 12–15% in T3P-based systems.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >98% purity.
Table 2: HPLC Conditions for Final Compound
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile:H₂O (70:30) | 1.0 | 8.2 |
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : [M+H]⁺ m/z 434.2 (calculated for C₂₂H₂₀N₄O₃S).
Mechanistic Insights and Side-Reaction Mitigation
The formation of this compound is prone to side reactions, including:
- O-Acylation : Competing acylation at the thiazole nitrogen is suppressed by using bulky coupling agents like T3P.
- Pyrrolidinone Ring Opening : Acidic conditions may hydrolyze the pyrrolidinone moiety; thus, pH is maintained at 6–7 using buffered systems.
Applications and Derivative Synthesis
While the primary focus is on synthesis, this compound serves as a precursor for bioactive derivatives. For example, its reaction with sulfo-Cy5 NHS ester generates fluorescent probes for biological imaging. Modifications at the 4-methylphenyl group (e.g., halogenation) enhance binding affinity to kinase targets.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 4-(4-methylphenyl)-1,3-thiazol-2-amine using activating agents like HATU or EDCl in anhydrous dichloromethane or DMF at 0–25°C .
- Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones, requiring reflux in ethanol or THF with triethylamine as a base .
Key parameters :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane, ethanol, THF |
| Catalyst | Triethylamine, HATU |
| Temperature | 0–25°C (coupling), reflux (cyclization) |
| Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . |
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of key functional groups (e.g., pyrrolidinone carbonyl at ~170 ppm, thiazole protons at 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 432.5 (CHNOS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s potential as an enzyme inhibitor?
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates (e.g., for proteases) under varied pH and temperature conditions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes. Synchrotron X-ray sources (λ = 1.0–1.5 Å) are recommended for high-resolution structures .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Modify the 4-methylphenyl group (thiazole ring) or pyrrolidinone moiety to assess effects on potency. For example:
- Replace 4-methylphenyl with 4-fluorophenyl to evaluate electronic effects .
- Introduce bulkier substituents (e.g., tert-butyl) to probe steric tolerance .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to improve metabolic stability .
- Data analysis : Use multivariate regression models to correlate substituent properties (logP, molar refractivity) with IC values .
Q. What methodologies resolve contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity verification : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS and H NMR) to rule out impurities .
- Meta-analysis : Compare datasets across studies using tools like Forest plots to identify outliers and consensus trends .
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against crystallographic structures (e.g., PDB: 3ERT for kinases). Key parameters:
- Grid box centered on catalytic site (20 Å).
- Lamarckian genetic algorithm for conformational sampling .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using GROMACS or AMBER .
- Free-energy perturbation (FEP) : Calculate relative binding free energies for SAR-guided derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
- Reaction reproducibility : Ensure anhydrous conditions for coupling steps (e.g., molecular sieves for amide formation) .
- Catalyst optimization : Screen alternative catalysts (e.g., DMAP vs. triethylamine) to improve efficiency .
- Yield documentation : Report isolated yields (not conversion) and provide HPLC traces for transparency .
Q. What steps validate conflicting biological activity claims in different cell lines?
- Cell line authentication : Use STR profiling to confirm identity (e.g., compare HeLa vs. MCF-7).
- Dose-response curves : Generate 10-point IC curves with replicates (n ≥ 3) to assess potency consistency .
- Off-target screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
